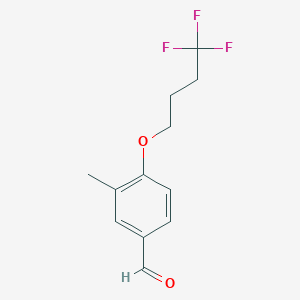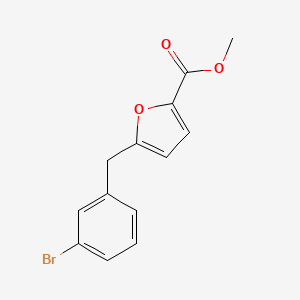
N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- is a cationic lipid compound with the molecular formula C42H84NO2+. It is commonly used in the field of gene transfection and as a non-viral vector for gene therapy . This compound is known for its ability to form liposomes, which can encapsulate nucleic acids and facilitate their delivery into cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- typically involves the reaction of N,N,N-trimethyl-1-propanaminium chloride with 9-octadecen-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecenyloxy groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl chains.
Substitution: The ester bonds can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ester bonds.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated alkyl chains.
Substitution: Amides and thioesters.
Scientific Research Applications
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in gene transfection studies to deliver nucleic acids into cells.
Medicine: Investigated for its potential in gene therapy and drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- involves the formation of liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The cationic nature of the compound facilitates the interaction with the negatively charged cell membrane and nucleic acids, enhancing the efficiency of gene delivery .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2,3-bis(9-octadecen-1-yloxy)-1-propanaminium chloride: Similar structure but with a chloride counterion.
N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium chloride: Another cationic lipid used in gene transfection.
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis(9-octadecenyloxy)-, (Z,Z)- is unique due to its specific (Z,Z) configuration, which influences its physical properties and interaction with biological membranes. This configuration enhances its ability to form stable liposomes and efficiently deliver nucleic acids into cells .
Properties
Molecular Formula |
C42H84NO2+ |
|---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/q+1/b22-20+,23-21+ |
InChI Key |
RYOFERRMXDATKG-DQPVQCHKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)






![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)

